molecular formula C12H7BrF2NO3P B032549 PTP1B-IN-3 CAS No. 809272-64-8

PTP1B-IN-3

Cat. No. B032549
M. Wt: 362.06 g/mol
InChI Key: BWJOQFMMTKEZGA-UHFFFAOYSA-N
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Patent
US09334295B2

Procedure details

A solution of diethyl[(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonate (2.2 g) in dichloromethane (5 mL) and TMSBr (7 mL) was stirred overnight and concentrated. The residue was co-evaporated with dichloromethane (2×), ethanol/water (2×) and then dissolved in 20 mL of methanol. Ammonia (30%) was then added with vigorous stirring and the mixture was concentrated and co-evaporated with methanol (3×). The solid residue was washed with ether to give the desired product as a white powder. MS(−ESI): m/z 360.0 and 361.9 (M−1)−.
Name
diethyl[(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonate
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][P:4]([C:9]([C:12]1[C:21]([Br:22])=[CH:20][C:19]2[C:14](=[CH:15][C:16]([C:23]#[N:24])=[CH:17][CH:18]=2)[CH:13]=1)([F:11])[F:10])(=[O:8])[O:5]CC)C>ClCCl.C[Si](Br)(C)C>[Br:22][C:21]1[C:12]([C:9]([P:4](=[O:3])([OH:8])[OH:5])([F:10])[F:11])=[CH:13][C:14]2[C:19]([CH:20]=1)=[CH:18][CH:17]=[C:16]([C:23]#[N:24])[CH:15]=2

Inputs

Step One
Name
diethyl[(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonate
Quantity
2.2 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)C(F)(F)C1=CC2=CC(=CC=C2C=C1Br)C#N
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
7 mL
Type
solvent
Smiles
C[Si](C)(C)Br

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 20 mL of methanol
ADDITION
Type
ADDITION
Details
Ammonia (30%) was then added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated and co-evaporated with methanol (3×)
WASH
Type
WASH
Details
The solid residue was washed with ether

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC2=CC(=CC=C2C1)C#N)C(F)(F)P(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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